molecular formula C10H18O2 B106662 2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol CAS No. 5989-33-3

2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol

Cat. No. B106662
CAS RN: 5989-33-3
M. Wt: 170.25 g/mol
InChI Key: BRHDDEIRQPDPMG-UHFFFAOYSA-N
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Description

“2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol” is also known as "(2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran" . It has a molecular formula of C10H16O and a molecular weight of 152.2334 . Other names for this compound include “Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, (2R,5S)-rel-” and “cis-5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran” among others .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is "InChI=1S/C10H16O/c1-5-10(4)7-6-9(11-10)8(2)3/h5,9H,1-2,6-7H2,3-4H3" . This indicates the specific arrangement of atoms in the molecule and their connectivity.

Scientific Research Applications

Synthesis and Chemical Applications

  • Non-iterative Asymmetric Synthesis of C15 Polyketide Spiroketals : This compound is used in the non-iterative asymmetric synthesis of C15 polyketide spiroketals. Spiroketals derived from this process exhibited potential as cytotoxic agents against various cancer cell lines, indicating their significance in medicinal chemistry research (Meilert, Pettit, & Vogel, 2004).

  • Investigations on Heterogeneously Catalysed Condensations of Glycerol : It has been studied in the context of glycerol condensation reactions. This research is significant in exploring new chemical pathways for creating novel platform chemicals, particularly for synthesizing [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols (Deutsch, Martin, & Lieske, 2007).

  • Synthesis and Base-Catalyzed Transformations : This compound is involved in the synthesis and transformation of various organic molecules. Its reactions lead to the formation of new organic compounds like 2-vinyl-1,3-dioxolane, highlighting its role in organic synthesis (Dmitrieva, Nikitina, Albanov, & Nedolya, 2005).

Biological and Pharmacological Research

  • Synthesis and Biological Evaluation of TNF-alpha Inhibitors : Derivatives of this compound have been synthesized and evaluated as inhibitors of TNF-alpha production. Their pharmacodynamics and potential as therapeutic agents were investigated, illustrating their medical research applications (Matsui et al., 2003).

  • Antifungal Activity Evaluation : It has been used in the synthesis of compounds that exhibit antifungal activities. This includes research on new isoxazoles and dihydroisoxazoles, which were tested against various fungal species (Chevreuil et al., 2007).

  • Adrenolytic Activity in Propanolamines : Its derivatives have been synthesized and evaluated for their adrenolytic activity. These studies contribute to understanding the potential therapeutic uses of such compounds in conditions like hypertension and arrhythmias (Groszek et al., 2010).

properties

IUPAC Name

2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHDDEIRQPDPMG-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)C(C)(C)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@H](O1)C(C)(C)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

188.00 to 192.00 °C. @ 760.00 mm Hg
Record name (±)-cis-Linalyl oxide
Source Human Metabolome Database (HMDB)
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Product Name

2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol

CAS RN

5989-33-3
Record name cis-Linalool oxide (furanoid)
Source CAS Common Chemistry
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Record name Linalool oxide, (Z)-
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Record name 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl-, (2R,5S)-rel-
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Record name cis-α,α,5-trimethyl-5-vinyltetrahydrofuran-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.285
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Record name LINALOOL OXIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
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Record name (±)-cis-Linalyl oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040726
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Puentes, X Joulia, JP Vidal… - Food and Bioproducts …, 2018 - Elsevier
A methodology for the simulation of spirits continuous distillation was developed and applied to the analysis of an Armagnac unit, using the software ProSimPlus ® . Distillation data for …
Number of citations: 29 www.sciencedirect.com
C Bakirtzi, P Tsatalas, M Spanakis… - Journal of Essential Oil …, 2013 - Taylor & Francis
Cornus mas is a tree bearing edible fruits, known for its traditional homemade beverages and preserves and for its usage as a traditional medicinal plant. There are no references cited …
Number of citations: 6 www.tandfonline.com
C Puentes Mancipe - 2017 - theses.fr
La qualité des eaux-de-vie est un paramètre associé à la composition en composés volatils d’arôme. Cette composition résulte de la combinaison de différents facteurs dont la nature et …
Number of citations: 0 www.theses.fr

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